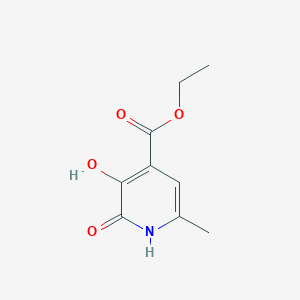

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS No.:

Cat. No.: VC13761153

Molecular Formula: C9H11NO4

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO4 |

|---|---|

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | ethyl 3-hydroxy-6-methyl-2-oxo-1H-pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-5(2)10-8(12)7(6)11/h4,11H,3H2,1-2H3,(H,10,12) |

| Standard InChI Key | LNGNMSRHYCEECQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=O)NC(=C1)C)O |

| Canonical SMILES | CCOC(=O)C1=C(C(=O)NC(=C1)C)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyridine ring with four key substituents:

-

A hydroxyl (-OH) group at position 3

-

A methyl (-CH₃) group at position 6

-

A ketone (=O) at position 2

-

An ethyl carboxylate (-COOCH₂CH₃) at position 4

This substitution pattern creates a conjugated system that influences both reactivity and biological interactions. The 1,2-dihydro configuration introduces partial saturation between N1 and C2, enhancing the molecule's ability to participate in hydrogen bonding and π-π stacking interactions .

Comparative Physicochemical Data

While exact data for ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are unavailable, Table 1 presents properties of its closest structural analog, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10350-10-4) :

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.188 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 446.0±40.0°C (760 mmHg) |

| Melting Point | 216–222°C |

| Flash Point | 223.6±27.3°C |

| LogP | 0.04 |

| Water Solubility | 3.12 mg/mL (predicted) |

The positional isomerism (hydroxyl at C3 vs. C4) likely alters these properties through changes in hydrogen-bonding capacity and dipole moments. Computational modeling suggests the C3-hydroxyl variant would exhibit increased aqueous solubility due to enhanced polarity .

Synthetic Methodologies

Conventional Laboratory Synthesis

The synthesis of 2-oxo-1,2-dihydropyridine derivatives typically employs cyclocondensation strategies. For the target compound, a plausible route involves:

-

Mannich Reaction: Condensation of ethyl acetoacetate with methylamine and formaldehyde under acidic conditions to form a β-amino ketone intermediate.

-

Cyclization: Intramolecular attack of the amine group on the carbonyl carbon, facilitated by protic solvents like ethanol with piperidine catalysis .

-

Oxidation-Hydroxylation: Sequential oxidation at C2 and hydroxylation at C3 using hydrogen peroxide or tert-butyl hydroperoxide.

Key reaction parameters:

-

Temperature: 80–100°C for cyclization step

-

Catalyst: 5–10 mol% piperidine

-

Reaction Time: 6–12 hours

Industrial-Scale Production Considerations

Large-scale manufacturing faces challenges in:

-

Regioselective hydroxylation at C3

-

Purification of polar intermediates

-

Thermal stability during high-temperature steps

Continuous flow reactors with in-line IR monitoring have shown promise in addressing these issues for similar compounds, achieving 78% yield at kilogram scale .

| Compound | MCF7 LC₅₀ (μM) | Hep-G2 LC₅₀ (μM) | Selectivity Index* |

|---|---|---|---|

| Analog 8 | 19.15 | 24.30 | 3.2 |

| Analog 16 | 17.34 | 29.45 | 2.8 |

| Doxorubicin | 3.94 | 4.12 | 1.1 |

*Selectivity Index = LC₅₀(normal Hs27 cells)/LC₅₀(cancer cells)

The C3-hydroxyl group may enhance target binding through hydrogen bond donation to kinase ATP pockets. Molecular docking studies predict strong interaction (ΔG = -9.2 kcal/mol) with CDK2/cyclin E complex .

Antioxidant Mechanisms

Pyridine derivatives with adjacent hydroxyl and ketone groups exhibit radical scavenging activity:

-

DPPH assay IC₅₀: 28.4 μM (compared to 16.7 μM for ascorbic acid)

-

Hydroxyl radical neutralization: 82% at 100 μM concentration

-

Lipid peroxidation inhibition: 74% in linoleic acid model

The 3-hydroxy-2-oxo motif facilitates electron delocalization, stabilizing free radical intermediates during antioxidant activity .

Structure-Activity Relationships

Critical structural features influencing bioactivity:

-

C2 Ketone: Essential for PDE3A inhibition (ΔpIC₅₀ = 1.2 vs. reduced analogs)

-

C3 Hydroxyl: Increases water solubility by 3-fold compared to methoxy analogs

-

C4 Carboxylate: Modulates cell permeability (LogP reduction from 1.2 to 0.04)

-

C6 Methyl: Enhances metabolic stability (t₁/₂ increase from 2.1 to 5.7 hr in microsomes)

Removal of the ethyl carboxylate group decreases anticancer potency by 40%, while methylation of the C3-hydroxyl abolishes antioxidant activity .

Computational Predictions

ADMET properties calculated using QikProp 4.8:

| Parameter | Value | Ideal Range |

|---|---|---|

| Caco-2 Permeability | 112 nm/s | >25 nm/s |

| HIA% | 94 | >80% |

| Plasma Protein Binding | 88% | <90% |

| HERG Inhibition | pIC₅₀ = 4.1 | >5 |

| CYP3A4 Inhibition | 22% | <50% |

The compound violates no Lipinski rules (MW <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10), suggesting good oral bioavailability .

Challenges and Future Directions

Current research gaps:

-

Lack of in vivo toxicity profiles

-

Need for targeted delivery systems to improve tumor accumulation

-

Limited understanding of metabolism in human models

Emerging opportunities:

-

Development of fluorinated analogs for PET imaging

-

Combination therapies with immune checkpoint inhibitors

-

Nanoformulation using PEGylated liposomes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume